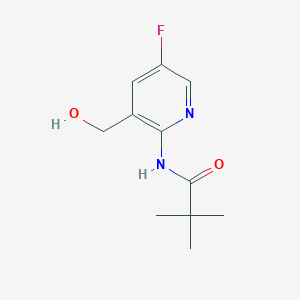

N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide

Description

Properties

IUPAC Name |

N-[5-fluoro-3-(hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2/c1-11(2,3)10(16)14-9-7(6-15)4-8(12)5-13-9/h4-5,15H,6H2,1-3H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAFIQNTMZIFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Fluoro-3-(hydroxymethyl)pyridin-2-amine intermediate

- Starting Material: 5-Fluoro-3-nitropyridin-2-ol

- Reduction: The nitro group is reduced to an amino group using catalytic hydrogenation over palladium on carbon or by iron/acetic acid reduction.

- Hydroxymethyl Introduction: The hydroxymethyl group at the 3-position can be introduced via reaction with appropriate reagents such as vinylmagnesium bromide followed by oxidation or hydrolysis steps.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction of nitro to amine | Pd/C, H2, ethanol, 20°C, 2 h | 58.5 | Off-white solid product |

| Alternative reduction | Fe, AcOH, H2O, HCl, 100°C, 20 min | 67 | Used for 3-amino-5-fluoropyridin-2-ol |

| Hydroxymethyl group formation | Vinylmagnesium bromide, THF, -78°C to -20°C | Not specified | Intermediate step in functionalization |

Formation of the Pivalamide Moiety

- The amino group on the pyridine ring is acylated with pivaloyl chloride or pivalic anhydride under basic conditions (e.g., triethylamine or DMAP as catalyst) in an inert atmosphere.

- This step converts the 2-aminopyridine intermediate into the corresponding N-(pivaloyl) derivative.

| Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Pivaloyl chloride, triethylamine, DCM | 0–25°C | 12–16 h | 60–80 | Inert atmosphere, dry solvent |

Purification and Characterization

- Purification is typically performed by extraction, washing (with NaHCO3, water, brine), drying (Na2SO4), filtration, and drying under vacuum.

- Characterization includes NMR, LC-MS, and HPLC to confirm structure and purity.

Detailed Research Findings and Data Tables

| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|

| 1 | 5-Fluoro-3-nitropyridin-2-ol | HNO3/H2SO4 nitration; POBr3/DMF at 110°C | 77 | Formation of nitro intermediate |

| 2 | 5-Fluoro-3-aminopyridin-2-ol | Pd/C hydrogenation or Fe/AcOH reduction | 58.5–67 | Reduction of nitro to amino group |

| 3 | Hydroxymethyl intermediate | Vinylmagnesium bromide, THF, low temperature | Not specified | Introduction of hydroxymethyl group |

| 4 | N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide | Pivaloyl chloride, triethylamine, DCM, inert atmosphere | 60–80 | Amide coupling to form final compound |

Additional Notes on Reaction Conditions

- Temperature Control: Low temperatures (-78°C to room temperature) are critical during sensitive steps such as Grignard reactions to avoid side reactions.

- Atmosphere: Inert atmosphere (argon or nitrogen) is used during acylation to prevent moisture and oxidation.

- Catalysts: Pd/C is preferred for reduction due to mild conditions and high selectivity.

- Purification: Multiple washing steps and drying agents ensure removal of inorganic salts and residual solvents.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: N-(5-Fluoro-3-(carboxymethyl)pyridin-2-yl)pivalamide.

Reduction: N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide with reduced pyridine ring.

Substitution: N-(5-Substituted-3-(hydroxymethyl)pyridin-2-yl)pivalamide.

Scientific Research Applications

Chemistry:

Building Block: Used as a building block in the synthesis of more complex fluorinated compounds.

Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology and Medicine:

Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly for its fluorine atom which can enhance metabolic stability and bioavailability.

Biological Probes: Used in the development of biological probes for imaging and diagnostic applications.

Industry:

Materials Science: Utilized in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, where the fluorine atom can enhance binding affinity and selectivity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The following table highlights key structural and functional differences between the target compound and its analogs:

Functional Group Impact on Properties

- Hydroxymethyl Group (Target Compound) : Improves aqueous solubility and enables further derivatization (e.g., esterification or oxidation). This group is absent in simpler analogs like N-(5-Fluoropyridin-2-yl)pivalamide, which has reduced polarity .

- Halogen Substituents (I, Cl) : Iodine and chlorine increase molecular weight and lipophilicity. Iodinated derivatives (e.g., CAS 1299607-38-7) are valuable in radiopharmaceuticals due to iodine’s isotopic versatility .

- Boronic Esters : The boronic ester in C₁₆H₂₄BFN₂O₃ facilitates cross-coupling reactions, a feature critical in synthesizing biaryl structures for drug discovery .

- Electron-Withdrawing Groups (CHO, CN): Formyl and cyano groups enhance electrophilicity, making these compounds reactive intermediates in nucleophilic substitution or condensation reactions .

Commercial Availability and Pricing

- This compound: Available through suppliers like AldrichCPR (Product No. ADE001405), though pricing is undisclosed .

- Simpler Derivatives : N-(5-Hydroxypyridin-2-yl)pivalamide (HB058 series) costs $240–$3,000 for 1–25 g, reflecting lower synthetic complexity .

- Iodinated/Formylated Derivatives : Higher prices due to costly reagents (e.g., iodine, boronic acids). For example, N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide is priced at premium rates due to its specialized applications .

Biological Activity

N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 226.25 g/mol. The compound comprises a pyridine ring substituted with a fluorine atom and a hydroxymethyl group, along with a pivalamide moiety. These structural elements contribute to its lipophilicity and metabolic stability, which are critical for its biological activity.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The fluorine atom enhances binding affinity, while the hydroxymethyl group may participate in hydrogen bonding, stabilizing interactions with target proteins. This compound has been investigated for its potential to modulate biochemical pathways related to inflammation and cancer cell proliferation.

1. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism may involve the inhibition of enzymes that are crucial for tumor growth and survival. For instance, compounds similar to this have shown significant inhibitory effects on cancer cell lines, indicating potential applications in cancer therapy.

2. Anti-inflammatory Effects

The compound's ability to interact with inflammatory pathways positions it as a candidate for anti-inflammatory therapies. Studies have indicated that it can modulate the activity of enzymes involved in the arachidonic acid cascade, potentially reducing inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibitory effects on cancer cell proliferation | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Enzyme Interaction | Binding affinity studies with specific enzymes |

Case Study: Interaction with Enzymes

A study investigating the interaction of this compound with various enzymes found that the compound could significantly inhibit the activity of certain target enzymes involved in metabolic pathways. This inhibition was linked to structural features that enhance binding affinity, suggesting that modifications could lead to more potent derivatives.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps, including the introduction of the fluorine atom and hydroxymethyl group onto the pyridine ring. Various synthetic pathways have been explored to optimize yield and purity, which are crucial for further biological evaluation.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide?

- Answer : The compound (C₁₁H₁₅FN₂O₂, MW 226.25) features a pyridine core substituted with a fluoro group at position 5, a hydroxymethyl group at position 3, and a pivalamide moiety at position 2. Key characterization methods include:

- NMR : ¹H/¹³C NMR to resolve substituent positions (e.g., hydroxymethyl protons at δ ~4.5 ppm and pivalamide carbonyl at δ ~170 ppm).

- MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ at m/z 227.18.

- FTIR : Peaks for amide C=O (~1650 cm⁻¹) and hydroxyl O-H (~3300 cm⁻¹) .

Q. What synthetic routes are reported for preparing this compound?

- Answer : A common approach involves:

Functionalization of pyridine : Introduce fluorine via halogen exchange or directed ortho-metalation.

Hydroxymethyl installation : Protect the hydroxymethyl group (e.g., as a silyl ether) to avoid side reactions.

Pivalamide coupling : React with pivaloyl chloride under basic conditions (e.g., K₂CO₃ in acetone) .

Q. How is the hydroxymethyl group stabilized during synthesis to prevent oxidation or undesired reactions?

- Answer : Use protecting groups like tert-butyldimethylsilyl (TBS) ethers, which are stable under basic/acidic conditions and removed later via TBAF .

Advanced Research Questions

Q. What are the challenges in analyzing the compound’s stability under varying pH and temperature conditions?

- Answer : The hydroxymethyl group is prone to oxidation, and the amide bond may hydrolyze under extreme pH.

- Methodology :

- Stability assays : Incubate the compound in buffers (pH 1–12) at 25°C and 40°C.

- HPLC/MS monitoring : Quantify degradation products (e.g., free pyridine-2-amine or pivalic acid).

- Kinetic analysis : Calculate half-life (t₁/₂) using first-order decay models .

Q. How does the fluorine substituent influence electronic properties and reactivity in cross-coupling reactions?

- Answer : The electron-withdrawing fluoro group activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) at positions ortho/para to fluorine.

- Case study : Suzuki-Miyaura coupling at position 4 (meta to fluorine) requires Pd(PPh₃)₄ and aryl boronic acids in THF/Na₂CO₃ (70°C, 12h) .

- DFT calculations : Fluorine’s -I effect lowers LUMO energy, enhancing electrophilicity .

Q. What strategies are used to resolve contradictions in biological activity data across studies?

- Answer : Common discrepancies arise from impurity profiles or assay conditions.

- Mitigation :

- HPLC purity validation (>98% by area).

- Dose-response curves : Test across multiple concentrations (e.g., 1 nM–100 µM).

- Target engagement assays : Use SPR or ITC to confirm direct binding .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis while minimizing byproducts?

- Answer :

- Process optimization : Use flow chemistry for controlled mixing and temperature (reduces side reactions).

- Catalyst screening : Test Pd/XPhos systems for coupling efficiency.

- Byproduct analysis : Identify impurities via LC-MS and adjust stoichiometry .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.